2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane
Description
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is an epoxide-containing compound with a trifluoromethoxy-substituted phenyl group. Its molecular structure combines a reactive oxirane (epoxide) ring with a phenoxy group modified by the electron-withdrawing trifluoromethoxy (-OCF₃) substituent. This structure confers unique chemical and physical properties, making it valuable in pharmaceutical synthesis, polymer chemistry, and agrochemical applications .
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)14-5-9-6-15-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVDWDKRCCSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane typically involves the reaction of 4-(trifluoromethoxy)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Common solvents include dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-{[4-(trifluoromethoxy)phenoxy]methyl}oxirane exhibit significant antimicrobial activity. Specifically, they have been investigated for their efficacy against Mycobacterium tuberculosis and protozoan pathogens like Trypanosoma cruzi and Leishmania donovani . These compounds demonstrate unexpectedly high potency, making them promising candidates for the development of new anti-tubercular and anti-protozoal drugs .
Case Study: Antileishmanial Effects
A study highlighted the antileishmanial effects of derivatives of this compound. The research focused on the compound's ability to inhibit the growth of Leishmania donovani in vitro, showcasing IC50 values that indicate effective cytotoxicity against the pathogen while maintaining low toxicity towards human cells . This positions the compound as a potential therapeutic agent for treating leishmaniasis.
Synthesis and Chemical Reactions
Synthesis Techniques
The synthesis of this compound typically involves reactions such as copper-facilitated Suzuki coupling and alkylation methods. For instance, the compound can be synthesized through the alkylation of 4-(trifluoromethoxy)phenol with epibromohydrin or other suitable electrophiles. These methods yield high purity and yield rates (85-90%) for the desired epoxide .
Reactivity in Organic Synthesis
The unique structure of this oxirane allows it to participate in various organic transformations. For example, it can act as a reactive intermediate in further synthetic pathways leading to more complex molecules, including heterocycles that are valuable in pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Substituent Variations in Phenoxy-Epoxides
The trifluoromethoxy group distinguishes this compound from structurally similar epoxides. Key analogs and their differences include:
Key Observations :
- Electron Effects : The trifluoromethoxy group (-OCF₃) enhances electronegativity and metabolic stability compared to -CF₃ or methoxy (-OCH₃) groups .
- Stereochemistry : Chiral analogs like (2R)-configured epoxides (e.g., ) are critical for enantioselective drug synthesis .
Physical and Chemical Properties
Notes: Fluorinated groups like -OCF₃ enhance thermal stability and chemical resistance, making the compound suitable for high-performance polymers .
Pharmaceuticals
Material Science
Agrochemicals
Biological Activity
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane, also known by its chemical identifier 215654-95-8, is an organic compound characterized by a trifluoromethoxy group attached to a phenoxy ring, which is further linked to an oxirane (epoxide) ring. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound's unique trifluoromethoxy group is known to enhance the pharmacological properties of various drug candidates, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. In particular, studies have shown its effectiveness against strains of bacteria and fungi. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Screening
In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values were recorded, showing promising results comparable to established antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways.
Research Findings
In vitro studies have reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Protein Interaction : Similar compounds have been shown to interact with specific proteins and enzymes, potentially disrupting their function.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in cancer cells, preventing proliferation.
Scientific Applications
This compound is not only significant for its biological activities but also holds promise in various scientific applications:
- Medicinal Chemistry : As a precursor for synthesizing more complex pharmaceutical agents targeting specific diseases.
- Research Tool : Utilized in studies exploring cellular mechanisms related to apoptosis and microbial resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane?
- Methodological Answer : Two primary synthetic strategies are documented for aryl-oxiranes:
- Oxidation of vinyl aromatic precursors : This involves using epoxidation reagents (e.g., trimethylsulfonium or trimethylsulfoxonium salts) to oxidize vinyl groups attached to aromatic rings. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-oxidation .
- Methylene addition to aromatic aldehydes/ketones : Nucleophilic epoxide formation via Corey-Chaykovsky reactions or similar methods. For trifluoromethoxy-substituted substrates, steric and electronic effects of the substituent may require tailored bases (e.g., DBU) .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the oxirane ring (δ ~3.0–4.5 ppm for epoxide protons) and trifluoromethoxy group (δ ~120–125 ppm for F NMR). Coupling patterns distinguish regioisomers .
- FT-IR : Peaks at ~850–950 cm (C-O-C stretching in oxirane) and ~1250–1300 cm (C-F stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for purity assessment .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate epoxide-containing waste for neutralization (e.g., aqueous base treatment) before disposal to prevent environmental release .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethoxy) influence the reactivity of the oxirane ring?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethoxy group reduces nucleophilic attack on the epoxide, necessitating stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF) for ring-opening reactions .
- Steric Effects : Bulky substituents may hinder regioselectivity in crosslinking reactions. Computational modeling (DFT) can predict preferred attack sites .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., methoxy or nitro substituents) to isolate substituent effects .
Q. How can discrepancies in catalytic efficiency for epoxidation reactions be resolved?
- Methodological Answer :
- Control Experiments : Replicate studies using identical substrates (e.g., 4-(trifluoromethoxy)styrene) and catalysts (e.g., Jacobsen’s Mn-salen). Monitor oxygen sensitivity and moisture content, which often cause variability .
- Analytical Cross-Validation : Use HPLC or GC-MS to quantify epoxide yield and rule out side products. Compare with NMR integration for consistency .
Q. What strategies optimize regioselectivity in ring-opening reactions for polymer applications?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., thioureas) to direct nucleophilic attack. For example, ZnCl favors terminal epoxide opening in DGEBA analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cation stabilization, improving selectivity. Kinetic studies under varying conditions are critical .
Q. How can computational modeling predict the compound’s behavior in crosslinked polymers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model crosslinking density and glass transition temperature () using force fields (e.g., OPLS-AA). Validate with experimental DSC data .
- DFT Calculations : Analyze transition states for epoxide ring-opening to guide catalyst design. Compare activation energies for different nucleophiles .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability in polymer matrices?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N) to compare degradation profiles. Check for residual solvents, which artificially lower observed stability .
- Crosslinking Density : Use swelling experiments (e.g., ASTM D2765) to quantify network formation. Higher crosslinking often correlates with improved thermal resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
